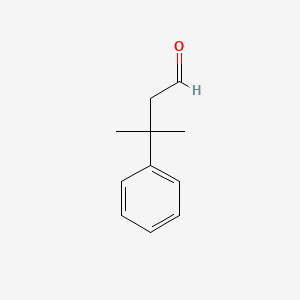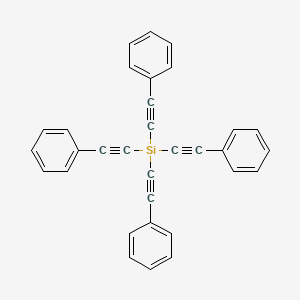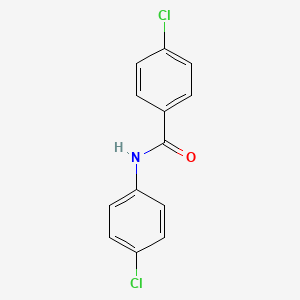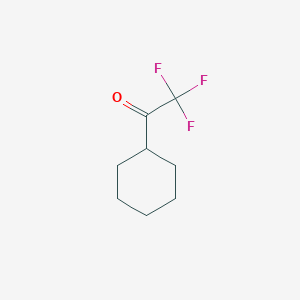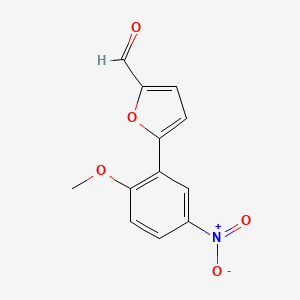
5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde
Overview
Description
5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde (MNFC) is a compound that has gained attention in recent years due to its potential applications in scientific research. MNFC is a furan derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
-
Thermodynamic Studies
- Field : Physical Chemistry
- Application Summary : The thermodynamic properties of similar compounds, such as 5-(2-nitrophenyl)furan-2-carbaldehyde, 5-(3-nitrophenyl)furan-2-carbaldehyde, and 5-(4-nitrophenyl)furan-2-carbaldehyde, have been studied .
- Methods : The temperature dependence of saturated vapor pressure was determined by Knudsen’s effusion method . The standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation were calculated at 298.15 K .
- Results : The results contain information about the energy of intermolecular interactions in the investigated compounds. The formation enthalpy of a substance in the gaseous state, calculated on the basis of the vaporization enthalpy and the formation enthalpy of in condensed form, contains information about the internal interactions between atoms in the molecule .
-
Synthesis and Biological Activity Studies
- Field : Medicinal Chemistry
- Application Summary : Arylfurane compounds, such as aldehydes, exhibit different biological activities (antimicrobial, anticonvulsant, anticancer, tuberculostatic, etc.), due to which they are used as medications .
- Methods : The reaction of 5-aryl-2-furane carbaldehydes in three-component cyclization with urea or thiourea and furoilacetic ester in the Bidginelli reaction was studied .
- Results : The presence of tryptamine and acyl ether in the structures led to an increase in anticancer activities, while the amide linkage reduced the activities in comparison with the amine linkage .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application Summary : Compounds like 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde are often used as intermediates in the synthesis of other complex organic compounds .
- Methods : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results : The results would vary based on the specific synthesis process and the target compound .
-
Pharmaceutical Research
- Field : Pharmacology
- Application Summary : Some arylfuran compounds exhibit different biological activities (antimicrobial, anticonvulsant, anticancer, tuberculostatic, etc.), due to which they are used as medications .
- Methods : The specific methods of application or experimental procedures would depend on the specific biological activity being studied .
- Results : The results would vary based on the specific biological activity and the experimental setup .
-
Chemical Intermediate
- Field : Organic Chemistry
- Application Summary : Compounds like 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde are often used as intermediates in the synthesis of other complex organic compounds .
- Methods : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results : The results would vary based on the specific synthesis process and the target compound .
-
Biochemical Functions
- Field : Biochemistry
- Application Summary : The presence of nitro and carbonyl groups in the investigated compounds extends possibilities of their practical usage . The search of promising reactions involving 5-aryl-2-furane carbaldehydes and the need of a deeper understanding of their biochemical functions require their thermodynamic properties to be studied .
- Methods : The evaporation and sublimation enthalpies, entropy and Gibbs energy, determined in the present work, contain information about the energy of intermolecular interactions in the investigated compounds .
- Results : Joint analysis of these properties for a number of compounds will reveal many theoretically important patterns of mutual influence of atoms in a molecule and enable to calculate the enthalpy of formation of free radicals, energy relations, tension, cyclization, determine the additive group contributions to the scheme .
properties
IUPAC Name |
5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-17-11-4-2-8(13(15)16)6-10(11)12-5-3-9(7-14)18-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLWDQQLLKOINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358265 | |
| Record name | 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde | |
CAS RN |
714939-06-7 | |
| Record name | 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



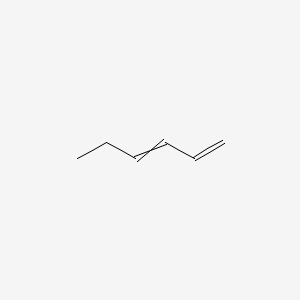
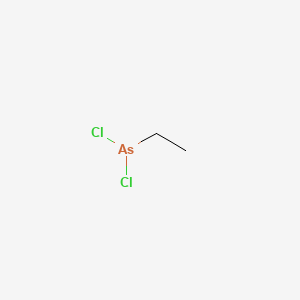

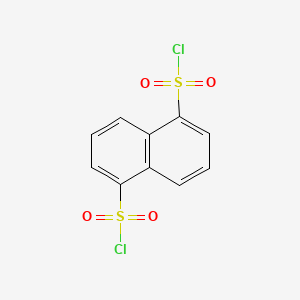
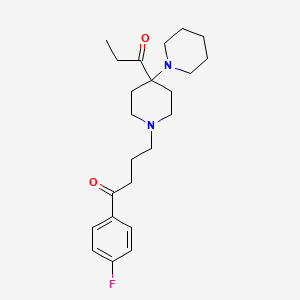
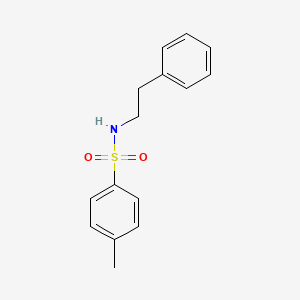

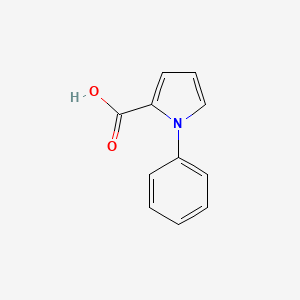
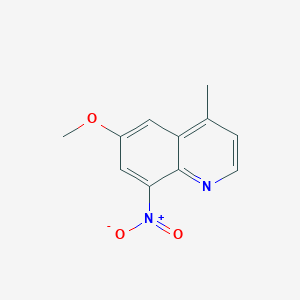
![[(15R,16R)-16-(Hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B1595771.png)
